molecular formula C20H21N7O7.Ca B1139151 Levoleucovorin calcium CAS No. 80433-71-2

Levoleucovorin calcium

Numéro de catalogue B1139151
Numéro CAS: 80433-71-2
Poids moléculaire: 511.5
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Levoleucovorin calcium is a synthetic form of folinic acid, also known as leucovorin or citrovorum factor, which is used in medical applications to reduce the toxic effects of certain drugs, such as methotrexate. It is also used to enhance the effectiveness of certain cancer treatments, such as 5-fluorouracil and capecitabine. Levoleucovorin calcium is a water-soluble vitamin-like compound that is used to enhance the effects of certain anticancer drugs, by providing a source of folinic acid in the body.

Applications De Recherche Scientifique

Rescue Therapy in Osteosarcoma Treatment

Scientific Field

Application Summary

  • Levoleucovorin is used as a rescue therapy following high-dose methotrexate treatment in osteosarcoma .

Methods of Application

  • Levoleucovorin administration begins as soon as possible after an inadvertent methotrexate overdosage . The recommended dosage is 7.5 mg, or approximately 5 mg/m², administered every six hours until the patient’s serum methotrexate level is less than 10⁻⁸ M .

Results or Outcomes

  • Levoleucovorin, being an analog of tetrahydrofolate (THF), bypasses DHFR reduction and acts as a cellular replacement for the co-factor THF, thereby preventing the toxic side effects of methotrexate therapy .

Reducing Toxic Effects of Folate Analogs

Scientific Field

Application Summary

  • Levoleucovorin is used to reduce the toxic effects of folate analogs .

Methods of Application

  • The specific methods of application can vary depending on the specific folate analog and the patient’s condition .

Results or Outcomes

  • As a folate analog, Levoleucovorin can help to reduce the toxic effects of other folate analogs .

Palliative Treatment of Advanced Metastatic Colorectal Cancer

Scientific Field

Application Summary

  • Levoleucovorin is used in combination chemotherapy with 5-fluorouracil in the palliative treatment of patients with advanced metastatic colorectal cancer .

Methods of Application

  • The specific methods of application can vary depending on the patient’s condition and the specific chemotherapy regimen .

Results or Outcomes

  • When used in combination with 5-fluorouracil, Levoleucovorin can help to improve the effectiveness of the chemotherapy treatment .

Rescue Therapy after High-Dose Methotrexate Therapy

Scientific Field

Application Summary

  • Levoleucovorin is used as a rescue therapy after high-dose methotrexate therapy in adult and pediatric patients with osteosarcoma .

Methods of Application

  • Levoleucovorin administration should begin as soon as possible after an inadvertent methotrexate overdosage . The recommended dosage is 7.5 mg, or approximately 5 mg/m², administered every six hours until the patient’s serum methotrexate level is less than 10⁻⁸ M .

Results or Outcomes

  • Levoleucovorin, being an analog of tetrahydrofolate (THF), bypasses DHFR reduction and acts as a cellular replacement for the co-factor THF, thereby preventing the toxic side effects of methotrexate therapy .

Diminishing the Toxicity Associated with Overdosage of Folic Acid Antagonists

Scientific Field

Application Summary

  • Levoleucovorin is used to diminish the toxicity associated with overdosage of folic acid antagonists .

Methods of Application

  • The specific methods of application can vary depending on the specific folic acid antagonist and the patient’s condition .

Results or Outcomes

  • As a folate analog, Levoleucovorin can help to reduce the toxic effects of folic acid antagonists .

Propriétés

IUPAC Name

calcium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2/t12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUAALJSMIVURS-QNTKWALQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21CaN7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045564
Record name Calcium (6S)-folinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levoleucovorin calcium

CAS RN

80433-71-2
Record name Calcium (6S)-folinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOLEUCOVORIN CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/778XL6VBS8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
66
Citations
LA Trissel FASHP, JF Martinez… - American journal of health …, 1995 - academic.oup.com
The physical compatibility of fluorouracil mixed with leucovorin calcium or levoleucovorin calcium, undiluted and modestly diluted with 5% dextrose injection, was evaluated. …
Number of citations: 14 academic.oup.com
S Yuuki, Y Komatsu, N Fuse, T Kato… - Clinical drug …, 2010 - Springer
Background: Combined therapy with irinotecan/fluorouracil/levoleucovorin (calcium levofolinate) [IFL] has lost its position as the standard regimen for metastatic colorectal cancer …
Number of citations: 3 link.springer.com
LR Schwarz - … International Journal of the American Cancer …, 1996 - Wiley Online Library
… been regarded by pharmacists in the institution as being compatible and stable” as well as their conclusion: “Fluorouracil admixed with leucovorin calcium or levoleucovorin calcium …
C Al Sabbagh, E Agapova, V Boudy… - Journal of Oncology …, 2022 - journals.sagepub.com
FOLFOX is the most common chemotherapy combination prescribed in colorectal cancer. It is composed of calcium levofolinate, 5-fluorouracil and oxaliplatin which demonstrated …
Number of citations: 3 journals.sagepub.com
T Hamaguchi, A Takashima, J Mizusawa, Y Shimada… - 2022 - ascopubs.org
… Whether using 5-FU+levoleucovorin calcium (5-FU/l-LV) or capecitabine (CAPE) was declared before study entry; options included 5-FU/l-LV+BEV (C), CAPE+BEV (D), mFOLFOX7+…
Number of citations: 18 ascopubs.org
K Liu, X Dai, D Zhong, P Deng, J Ma, X Chen - Journal of Chromatography …, 2009 - Elsevier
… The method was successfully applied to a comparative pharmacokinetic study between leucovorin calcium and levoleucovorin calcium in 10 volunteers. No significant differences …
Number of citations: 17 www.sciencedirect.com
A Takashima, T Hamaguchi, J Mizusawa… - Annals of …, 2022 - annalsofoncology.org
… Whether using 5FU+levoleucovorin calcium (5-FU/l-LV) or capecitabine (CAPE) was declared before study entry; options included 5-FU/l-LV+BEV, CAPE+BEV, mFOLFOX7+BEV, or …
Number of citations: 0 www.annalsofoncology.org
M Miki, N Fujimori, K Ueda, L Lee, M Murakami… - Journal of Clinical …, 2022 - mdpi.com
… As a standard regimen, the patients received an intravenous infusion of 70 mg/m 2 nal-IRI over 90 min, followed by 2400 mg/m 2 5-FU and 200 mg/m 2 levoleucovorin calcium as the …
Number of citations: 4 www.mdpi.com
M Ueno, S Nakamori, K Sugimori, M Kanai… - Cancer …, 2020 - Wiley Online Library
… This was followed by 200 mg/m 2 levoleucovorin calcium (LV) via IV infusion over 2 h, then, 2400 mg/m 2 5-FU via IV infusion over 46 (±3) h, every 2 weeks (Q2W). The 5-FU/LV …
Number of citations: 23 onlinelibrary.wiley.com
K Sasaki, H Kantarjian, M Konopleva… - Annals of …, 2022 - annalsofoncology.org
… Whether using 5FU+levoleucovorin calcium (5-FU/l-LV) or capecitabine (CAPE) was declared before study entry; options included 5-FU/l-LV+BEV, CAPE+BEV, mFOLFOX7+BEV, or …
Number of citations: 0 www.annalsofoncology.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.